molecular formula C13H18N2O3 B12363263 Ethyl 5-(3-methoxyphenyl)pyrazolidine-3-carboxylate

Ethyl 5-(3-methoxyphenyl)pyrazolidine-3-carboxylate

Cat. No.: B12363263
M. Wt: 250.29 g/mol
InChI Key: QZZJQEZHIZZJAU-UHFFFAOYSA-N
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Description

Ethyl 5-(3-methoxyphenyl)pyrazolidine-3-carboxylate is a heterocyclic compound featuring a pyrazolidine ring substituted with an ethyl ester group and a 3-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3-methoxyphenyl)pyrazolidine-3-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazolidine ring. The 3-methoxyphenyl group is introduced via a nucleophilic substitution reaction using 3-methoxybenzyl chloride. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-methoxyphenyl)pyrazolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyrazolidinones, reduced pyrazolidines, and various substituted pyrazolidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 5-(3-methoxyphenyl)pyrazolidine-3-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-(3-methoxyphenyl)pyrazolidine-3-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its pyrazolidine ring and 3-methoxyphenyl group. These interactions can modulate biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(3-methoxyphenyl)pyrazolidine-3-carboxylate is unique due to the presence of both the pyrazolidine ring and the 3-methoxyphenyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not observed with other similar compounds .

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

ethyl 5-(3-methoxyphenyl)pyrazolidine-3-carboxylate

InChI

InChI=1S/C13H18N2O3/c1-3-18-13(16)12-8-11(14-15-12)9-5-4-6-10(7-9)17-2/h4-7,11-12,14-15H,3,8H2,1-2H3

InChI Key

QZZJQEZHIZZJAU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(NN1)C2=CC(=CC=C2)OC

Origin of Product

United States

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